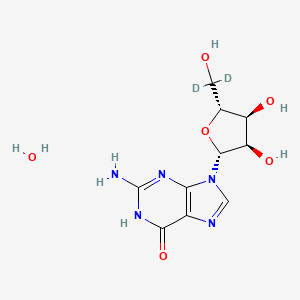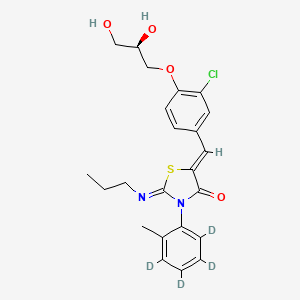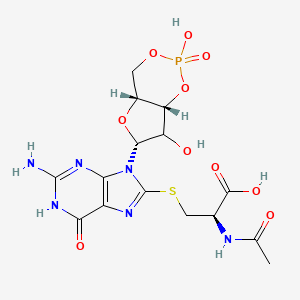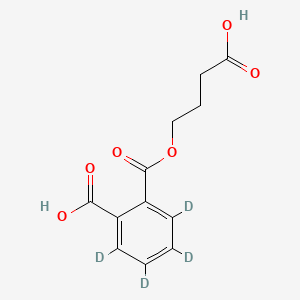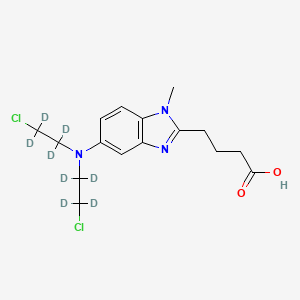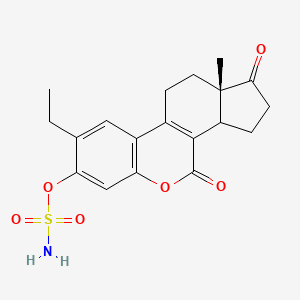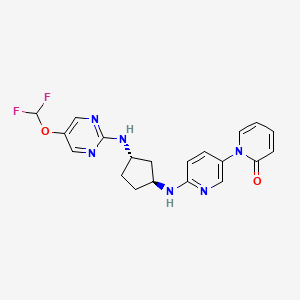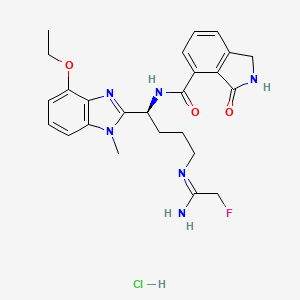
Ipalbine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ipalbine is a hexahydroindolizine alkaloid that can be isolated from the plant Ipomoea alba L. This compound is known for its unique structural features and biological activities. It is a part of the indolizidine alkaloid family, which is known for its diverse range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ipalbine involves several steps. One of the key steps is the conversion of pyroglutamic acid into the corresponding alcohol. This is followed by the treatment with p-toluenesulfonyl chloride to give the tosylate, which is then coupled with a higher-order cuprate reagent to afford the desired olefinic amide. The preparation of the bromide as an N-substituent involves condensation with paraformaldehyde, reduction of the ester with diisobutylaluminum hydride, and bromination of the resulting alcohol with carbon tetrabromide and triphenylphosphine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ipalbine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include p-toluenesulfonyl chloride, diisobutylaluminum hydride, carbon tetrabromide, and triphenylphosphine. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with p-toluenesulfonyl chloride yields a tosylate, while the reaction with diisobutylaluminum hydride results in the reduction of an ester to an alcohol .
Aplicaciones Científicas De Investigación
Ipalbine has several scientific research applications due to its biological activities. It has been studied for its potential use as an analgesic, showing non-addictive analgesic activity in animal models. Additionally, this compound has shown inhibitory effects on the respiratory burst of leukocytes and scavenged oxygen-free radicals . These properties make it a valuable compound for research in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of Ipalbine involves its interaction with specific molecular targets and pathways. It is known to exhibit analgesic activity that is not antagonized by naloxone, indicating that it may act on non-opioid pathways. Additionally, its inhibitory effects on the respiratory burst of leukocytes suggest that it may interfere with cellular signaling pathways involved in inflammation and immune response .
Comparación Con Compuestos Similares
Ipalbine is similar to other indolizidine alkaloids, such as ipalbidine. it is unique in its specific structural features and biological activities. While ipalbidine also exhibits analgesic activity, this compound’s non-addictive nature and its effects on leukocytes make it distinct. Other similar compounds include various indole derivatives, which also show a range of biological activities .
Conclusion
This compound is a fascinating compound with a range of biological activities and potential applications in scientific research. Its unique structural features and diverse reactivity make it a valuable subject for further study in the fields of chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C21H29NO6 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(8aS)-7-methyl-1,2,3,5,8,8a-hexahydroindolizin-6-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H29NO6/c1-12-9-14-3-2-8-22(14)10-16(12)13-4-6-15(7-5-13)27-21-20(26)19(25)18(24)17(11-23)28-21/h4-7,14,17-21,23-26H,2-3,8-11H2,1H3/t14-,17+,18+,19-,20+,21+/m0/s1 |
Clave InChI |
QUYDWYUNUYQKBM-OYQCXUJZSA-N |
SMILES isomérico |
CC1=C(CN2CCC[C@H]2C1)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
SMILES canónico |
CC1=C(CN2CCCC2C1)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)



